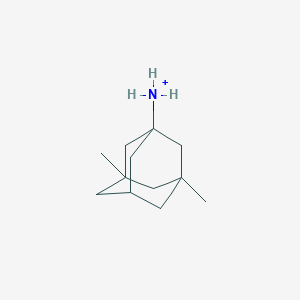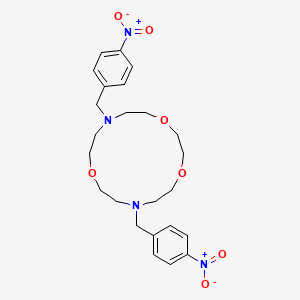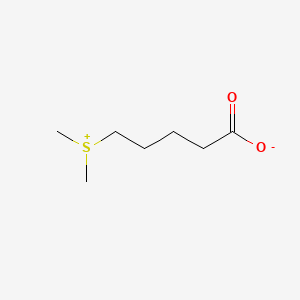
水酸化マグネシウム・アルミニウム
説明
マグネシウムアルミニウムヒドロキシドは、一般的に制酸剤として使用されるヒドロキシマグネシウムアルミニウム錯体です。 これは胃酸を中和し、逆流性食道炎、消化性潰瘍、胃炎などの疾患に関連する症状を緩和するのに有効です 。 この化合物は、その迅速な作用と持続的な効果で知られており、酸関連の消化器疾患を管理するための一般的な選択肢となっています .
科学的研究の応用
消化器の健康
水酸化マグネシウム・アルミニウムは消化器の健康に重要な役割を果たします . その作用機序は、胃酸の中和と保護層の形成によるものです . これにより、消化器系に関連するさまざまな状態の治療に効果的です。
潰瘍の治療
水酸化マグネシウム・アルミニウムは、十二指腸潰瘍および胃潰瘍の治療に使用されます . 胃酸の中和に役立ち、胃の粘膜への損傷や潰瘍を引き起こす可能性を抑えます。
食道炎の治療
食道炎は食道の炎症であり、水酸化マグネシウム・アルミニウムで治療できるもう1つの状態です . この薬剤は、食道に逆流する胃の内容物の酸性を低下させるのに役立ち、症状を軽減し、治癒を促進します。
逆流性食道炎 (GERD)
水酸化マグネシウム・アルミニウムは、逆流性食道炎 (GERD) の治療に使用されます . GERDは、胃酸が口と胃を結ぶ管(食道)に頻繁に逆流する慢性的な状態です。水酸化マグネシウム・アルミニウムは、胃の酸の量を減らすことで作用します。
薬理学的特性
水酸化マグネシウム・アルミニウムは、胃酸によって急速にMg(OH)2とAl(OH)3に変換される水酸化マグネシウム・アルミニウム複合体です . これらの化合物はほとんど吸収されないため、持続的な制酸効果をもたらします .
薬物相互作用
水酸化マグネシウム・アルミニウムは、テトラサイクリン系抗生物質、ベンゾジアゼピン系薬物、インドメタシンなどの薬物に悪影響を及ぼす可能性があります . したがって、水酸化マグネシウム・アルミニウムを処方する際には、これらの相互作用を考慮することが重要です。
作用機序
- Additionally, it strengthens mucosal barrier integrity and enhances gastroesophageal sphincter tone .
- The released aluminum hydroxide is more active in an unpolymerized state, initiating and sustaining neutralization of excess stomach acid .
- By maintaining a balanced pH, it supports the integrity of the gastrointestinal mucosa and prevents acid-related damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult a healthcare professional for personalized advice and dosing recommendations. If you have any further questions, feel free to ask! 😊🌟 .
生化学分析
Biochemical Properties
Magaldrate plays a significant role in biochemical reactions within the gastrointestinal tract. Upon ingestion, it interacts with gastric acid, leading to the formation of magnesium hydroxide and aluminum hydroxide . These compounds neutralize stomach acid, thereby reducing acidity and providing relief from symptoms associated with acid reflux and ulcers . Magaldrate also interacts with various enzymes and proteins in the gastrointestinal tract, including pepsin, by increasing the pH and reducing the enzyme’s activity .
Cellular Effects
Magaldrate influences various types of cells and cellular processes within the gastrointestinal tract. It primarily affects the epithelial cells lining the stomach and intestines by neutralizing stomach acid and protecting the mucosal lining from corrosive damage . This compound also impacts cell signaling pathways by altering the pH environment, which can affect the activity of acid-sensitive ion channels and receptors . Additionally, magaldrate may influence gene expression related to acid production and mucosal protection .
Molecular Mechanism
The molecular mechanism of magaldrate involves its rapid conversion into magnesium hydroxide and aluminum hydroxide upon contact with gastric acid . These hydroxides neutralize stomach acid by reacting with hydrogen ions to form water and neutral salts . This reaction reduces the acidity in the stomach, providing relief from acid-related symptoms. Magaldrate’s interaction with gastric acid also leads to the formation of a protective layer on the mucosal lining, preventing further damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magaldrate have been observed to change over time. Initially, magaldrate rapidly neutralizes stomach acid, providing immediate relief from symptoms . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged use of magaldrate may lead to changes in the gastrointestinal environment, including alterations in the microbiome and mucosal integrity . Additionally, the compound’s degradation products may have varying effects on cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of magaldrate vary with different dosages. At therapeutic doses, magaldrate effectively neutralizes stomach acid and provides relief from gastrointestinal symptoms . At higher doses, magaldrate may cause adverse effects such as diarrhea, constipation, and electrolyte imbalances . Studies have also shown that excessive doses of magaldrate can lead to toxic effects, including aluminum and magnesium toxicity, which can impact renal function and bone health .
Metabolic Pathways
Magaldrate is involved in metabolic pathways related to its conversion and elimination from the body. Upon ingestion, magaldrate is rapidly converted into magnesium hydroxide and aluminum hydroxide by gastric acid . These compounds are poorly absorbed in the gastrointestinal tract and are primarily excreted through feces . A small fraction of absorbed magnesium and aluminum ions are eliminated through the urine . The metabolic pathways of magaldrate also involve interactions with enzymes and cofactors that regulate its conversion and excretion .
Transport and Distribution
Magaldrate is transported and distributed within the gastrointestinal tract upon ingestion. It interacts with transporters and binding proteins that facilitate its movement through the stomach and intestines . The compound’s distribution is influenced by factors such as gastric emptying time and intestinal transit time . Magaldrate’s localization and accumulation within the gastrointestinal tract are essential for its therapeutic effects, as it needs to be present at the site of acid production to neutralize stomach acid effectively .
Subcellular Localization
The subcellular localization of magaldrate primarily occurs within the gastrointestinal tract, where it exerts its antacid effects . Upon ingestion, magaldrate is localized to the stomach and intestines, where it interacts with gastric acid and mucosal cells . The compound’s activity is influenced by its localization within the acidic environment of the stomach, which facilitates its conversion into active hydroxides . Additionally, magaldrate’s subcellular localization may involve interactions with cellular components such as ion channels and receptors that regulate acid production and mucosal protection .
準備方法
合成経路と反応条件
マグネシウムアルミニウムヒドロキシドは、硫酸の存在下で水酸化マグネシウムと水酸化アルミニウムを反応させることにより合成されます。 反応条件は通常、目的のヒドロキシマグネシウムアルミニウム錯体の形成を保証するために、制御された温度とpHレベルを伴います 。 このプロセスは以下のように要約できます。
-
水酸化マグネシウムと水酸化アルミニウムの反応: : [ \text{Mg(OH)}_2 + \text{Al(OH)}_3 \rightarrow \text{AlMg}_2(\text{OH})_7 ]
-
硫酸の添加: : [ \text{AlMg}_2(\text{OH})_7 + \text{H}_2\text{SO}_4 \rightarrow \text{AlMg}_2(\text{OH})_7\cdot\text{SO}_4 ]
工業生産方法
工業用
特性
IUPAC Name |
aluminum;magnesium;hydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFPTBLGXRKRAO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlHMgO5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74978-16-8 | |
| Record name | Magaldrate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)

![4-(1H-benzimidazol-2-ylthio)-1-[4-(4-nitrophenyl)-1-piperazinyl]-1-butanone](/img/structure/B1229678.png)
![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)

![[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)
![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)




